3-(Butan-2-ylidene)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-ylidenepyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-7(2)8-4-5-9-6-8/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVBZUBBFZINGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1CCNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyrrolidine Frameworks in Advanced Synthetic Chemistry
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing nitrogen, is a privileged scaffold in chemistry. mdpi.comresearchgate.net Its prevalence in a vast array of biologically active molecules underscores its importance. The unique physicochemical properties of the pyrrolidine moiety, such as its hydrophilicity, basicity, and structural rigidity, make it a desirable component in drug design. tandfonline.com Incorporating a pyrrolidine ring into a drug molecule can enhance water solubility and improve its binding affinity to biological targets like proteins, enzymes, and nucleic acids, often through hydrogen bonding involving the pyrrolidine's NH group. mdpi.com
This structural unit is a cornerstone in many natural alkaloids and has been integrated into numerous FDA-approved drugs for a wide range of therapeutic applications. mdpi.comresearchgate.netnih.govtandfonline.com The versatility of the pyrrolidine framework allows for extensive chemical modification, with substitutions at various positions on the ring providing opportunities to fine-tune biological activity and target specificity. tandfonline.com Consequently, the synthesis of pyrrolidine-containing compounds remains an active and vital area of research. mdpi.comresearchgate.net
Table 1: Examples of FDA-Approved Drugs Featuring a Pyrrolidine Scaffold This table is for illustrative purposes and is not exhaustive.
| Drug Name | Therapeutic Use |
|---|---|
| Pacritinib | Treatment of myelofibrosis |
| Futibatinib | Treatment of cholangiocarcinoma |
| Daridorexant | Treatment of insomnia |
| Vildagliptin | Antidiabetic agent (DPP-IV inhibitor) frontiersin.org |
Contextualization of Exocyclic Enamine Chemistry and Its Synthetic Utility
3-(Butan-2-ylidene)pyrrolidine is characterized by an exocyclic double bond, making it an exocyclic enamine. Enamines are a class of unsaturated nitrogen compounds that serve as powerful intermediates in organic synthesis. numberanalytics.comnih.gov They are excellent nucleophiles and are often more reactive than their enolate counterparts, requiring less stringent conditions for activation. wikipedia.org The nucleophilicity of enamines is derived from the resonance between the nitrogen lone pair and the carbon-carbon double bond. wikipedia.org
Cyclic enamines with exocyclic double bonds are valuable building blocks for preparing a range of synthetic, natural, and pharmacologically active molecules. rsc.org Their synthesis can be achieved through various methods, including catalyst-free, multigram-scale approaches that are amenable to functionalization around the cyclic system. rsc.orgrsc.org
The synthetic utility of enamines was notably demonstrated by the Stork enamine alkylation, a reaction where an enamine attacks a haloalkane to form an alkylated iminium salt, which is then hydrolyzed to yield a ketone. wikipedia.org This and other reactions, such as acylation and oxidative coupling, showcase the versatility of enamines in forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comwikipedia.org The reactivity of cyclic enamines can be influenced by ring size, with five-membered rings often being the most reactive due to the planarity at the nitrogen atom, which enhances the p-character of the lone pair and thus its nucleophilicity. wikipedia.org
Table 2: General Properties and Reactivity of Enamines
| Property | Description | Citation |
|---|---|---|
| Nature | Unsaturated nitrogen compounds, analogous to enols. | wikipedia.org |
| Reactivity | Act as potent carbon-based nucleophiles. | wikipedia.org |
| Key Reactions | Alkylation (Stork enamine alkylation), acylation, Michael addition, oxidative coupling. | numberanalytics.comwikipedia.org |
| Formation | Typically formed from the condensation of a ketone or aldehyde with a secondary amine. | nih.gov |
| Utility | Versatile intermediates for the synthesis of complex molecules, including natural products and pharmaceuticals. | numberanalytics.com |
Research Trajectories for Novel Pyrrolidine Derivatives and Enamine Systems
Stereoselective Construction of the Pyrrolidine Core and Exocyclic Enamine
The controlled installation of stereocenters within the pyrrolidine ring and the formation of the exocyclic double bond are critical aspects of synthesizing this compound and its analogs.
Asymmetric Organocatalysis in Pyrrolidine Synthesis
Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of complex molecules. mdpi.commdpi.com Proline and its derivatives are prominent organocatalysts for the construction of the pyrrolidine core. mdpi.comnih.gov These catalysts operate through enamine or iminium ion intermediates, facilitating a variety of asymmetric transformations. mdpi.com For instance, the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, catalyzed by a chiral organocatalyst, can produce highly substituted pyrrolidines with excellent stereocontrol. researchgate.netrsc.org
The application of diarylprolinol silyl (B83357) ethers, a class of organocatalysts, has been particularly successful in the asymmetric functionalization of aldehydes and ketones, which can serve as precursors to the pyrrolidine ring. mdpi.comnih.gov These catalysts can be instrumental in setting the stereochemistry of substituents on the pyrrolidine scaffold before the formation of the exocyclic enamine.
| Catalyst Type | Reaction | Key Features |
| Proline & Derivatives | Aldol & Mannich Reactions | Readily available, mimics enzyme catalysis. |
| Diarylprolinol Silyl Ethers | α-Functionalization of Carbonyls | High enantioselectivity, applicable to aldehydes and ketones. mdpi.comnih.gov |
| Quinine-based Catalysts | [3+2] Cycloadditions | High stereochemical efficiency for complex scaffolds. researchgate.net |
Enantioselective Approaches to Enamine Precursors and Derivatives
The exocyclic enamine of this compound is a key functional group that can be challenging to install enantioselectively. Transition metal-catalyzed asymmetric hydrogenation of exocyclic enamines offers a direct route to chiral cyclic amines. dicp.ac.cnresearchgate.net Iridium-based catalysts, in particular, have shown high efficiency and enantioselectivity in the hydrogenation of various exocyclic enamines. dicp.ac.cnresearchgate.net For example, iridium complexes with chiral phosphine (B1218219) ligands can effectively reduce exocyclic C=C bonds in enamines to provide the corresponding saturated amines with high enantiomeric excess. dicp.ac.cnchinesechemsoc.org
Another approach involves the asymmetric hydrogenation of tetrasubstituted exocyclic olefins, which can be precursors to the target enamine structure. chinesechemsoc.org This method can generate two adjacent stereocenters with high diastereoselectivity and enantioselectivity. chinesechemsoc.org
Recent advancements have also focused on the asymmetric hydrogenation of unprotected enamines, which simplifies the synthetic sequence by avoiding protection and deprotection steps. dicp.ac.cn
Cycloaddition-Based Synthetic Strategies
Cycloaddition reactions are powerful for rapidly constructing cyclic systems like the pyrrolidine ring with high atom economy.
[3+2] Dipolar Cycloadditions for Pyrrolidine Scaffold Formation
The [3+2] dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a cornerstone in pyrrolidine synthesis. mdpi.comnih.govacs.org This method allows for the direct formation of the five-membered ring with control over up to four new stereocenters. nih.govacs.org Azomethine ylides can be generated from various precursors, including the decarboxylation of α-amino acids or the reaction of imines with a suitable initiator. mdpi.com
The reaction can be catalyzed by various metal salts or organocatalysts to achieve high regio- and diastereoselectivity. rsc.orgacs.orgua.es For example, silver-catalyzed [3+2] cycloadditions have been used to synthesize densely substituted pyrrolidines. acs.orgua.es Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has also been developed, broadening the scope of accessible pyrrolidine structures. nih.govacs.org
Table: Catalysts in [3+2] Cycloaddition for Pyrrolidine Synthesis
| Catalyst | Ylide Source | Key Advantages | Reference |
|---|---|---|---|
| Organocatalysts (e.g., Quinine-derived) | Imines | High enantio- and diastereoselectivity. | researchgate.net |
| Silver Carbonate (Ag₂CO₃) | α-Imino esters | Access to densely substituted pyrrolidines. | acs.orgua.es |
| Iridium Complexes | Amides/Lactams | Broad substrate scope, high selectivity. | nih.govacs.org |
Intramolecular Cyclization Pathways for Pyrrolidine Derivatives
Intramolecular cyclization reactions provide an alternative and often highly stereoselective route to pyrrolidine derivatives. nih.govacs.orgrsc.org These methods typically involve the formation of a carbon-nitrogen bond from an acyclic precursor containing both the nucleophilic nitrogen and the electrophilic carbon center.
One such strategy is the intramolecular SN2' cyclization of hydroxylamine (B1172632) derivatives, which can afford 2,4-disubstituted pyrrolidines with good stereocontrol. nih.gov Another powerful method is the intramolecular Pictet-Spengler reaction, which can be used to construct polycyclic pyrrolidine derivatives. researchgate.net Furthermore, tandem reactions involving a [3+2] cycloaddition followed by an intramolecular transesterification have been developed for the synthesis of functionalized pyrrolidines. researchgate.net
Convergent and Divergent Synthetic Approaches
Both convergent and divergent synthetic strategies can be employed for the efficient production of a library of this compound analogs for further studies.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For pyrrolidine synthesis, this could involve preparing a substituted pyrrolidine core and a separate butanone-derived fragment, followed by their coupling to form the exocyclic enamine. researchgate.net
In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally related analogs. chemrxiv.org For example, a functionalized pyrrolidine core could be synthesized and then reacted with a range of different ketones or aldehydes to generate a library of analogs of this compound. This approach is particularly efficient for exploring structure-activity relationships. A key intermediate could be readily diversified by selective modifications, such as methylation or displacement of a leaving group with various nucleophiles. chemrxiv.org
Multicomponent Reactions for Pyrrolidine Scaffolds
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecular architectures like the pyrrolidine ring from simple starting materials in a single synthetic operation. rasayanjournal.co.in These reactions are highly valued for their efficiency and ability to generate diverse libraries of compounds. tandfonline.com
Several MCR strategies have been successfully employed for the synthesis of pyrrolidine derivatives. A prominent example is the [3+2] cycloaddition reaction, often utilizing azomethine ylides as the three-atom component. tandfonline.comtandfonline.comrsc.org These ylides, typically generated in situ, react with various dipolarophiles to afford highly substituted pyrrolidines. For instance, the reaction of an azomethine ylide, generated from an amino acid and an aldehyde, with an activated alkene can provide a direct route to functionalized pyrrolidine rings.
Another versatile MCR approach involves the condensation of amines, carbonyl compounds, and other reactive species. For example, a one-pot, three-component cascade reaction of a primary amine, dimethyl acetylenedicarboxylate, and formaldehyde, mediated by tetrabutylammonium (B224687) bromide in water, has been shown to produce highly functionalized pyrrolidines. rasayanjournal.co.in The molar ratio of the reactants can be adjusted to selectively yield either pyrrolidines or tetrahydropyrimidines. rasayanjournal.co.in
Ultrasound irradiation has also been utilized to promote catalyst-free, four-component reactions for the synthesis of polysubstituted pyrrolidines. rsc.org This method involves the condensation of secondary amines, carbon disulfide, isocyanides, and gem-dicyano olefins, proceeding through a Mumm-type rearrangement. rsc.org
The following table summarizes key features of various multicomponent reactions used in the synthesis of pyrrolidine scaffolds.
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |
| [3+2] Cycloaddition | Azomethine Ylides, Alkenes | Often catalyst-free or base-catalyzed | High stereoselectivity, access to complex substitution patterns. | tandfonline.comtandfonline.comrsc.org |
| Cascade Cyclization | Primary Amines, Acetylene Dicarboxylates, Formaldehyde | Tetrabutylammonium Bromide (TBAB) in water | Environmentally friendly, tunable selectivity for pyrrolidines or tetrahydropyrimidines. | rasayanjournal.co.in |
| Mumm-Type Rearrangement | Secondary Amines, Carbon Disulfide, Isocyanides, Gem-dicyano Olefins | Ultrasound irradiation, catalyst-free | Diastereoselective, forms highly substituted pyrrolidines. | rsc.org |
| Asymmetric [3+2] Cycloaddition | Optically Active Phenyldihydrofuran, N-Tosyl Imino Ester, Silane Reagents | TiCl₄ | Diastereoselective, constructs up to three stereogenic centers in one step. | acs.org |
Strategic Functionalization of Pre-existing Pyrrolidine Rings
An alternative to de novo ring construction is the strategic functionalization of a pre-existing pyrrolidine ring. This approach is particularly useful when a specific pyrrolidine core is readily available.
One common strategy involves the direct C-H functionalization of the pyrrolidine ring. For example, metalloradical catalysis has been employed for the enantioselective intramolecular radical alkylation of C(sp³)-H bonds to construct α-substituted chiral pyrrolidines from acyclic aliphatic diazo compounds. nih.gov This method provides a novel retrosynthetic pathway to these valuable compounds. nih.gov
Another approach is the reductive ring opening of N-acyl pyrrolidines, which generates reactive intermediates that can be trapped by various electrophiles, leading to functionalized products. thieme-connect.de This "skeletal editing" strategy allows for the transformation of the pyrrolidine skeleton into diverse structures. thieme-connect.de
Furthermore, palladium-catalyzed annulation strategies have been developed to create functionalized proline derivatives, which are a subset of pyrrolidines. acs.org For instance, a formal [4+1] cycloaddition of a carbamate (B1207046) precursor with a sulfur ylide, acting as a carbene surrogate, yields 4-methyleneproline (B1208900) derivatives. acs.org
The table below outlines different strategies for the functionalization of pre-existing pyrrolidine rings.
| Functionalization Strategy | Key Reagents/Catalysts | Description | Reference |
| Metalloradical C-H Alkylation | Co(II)-based catalyst, aliphatic diazo compounds | Enantioselective intramolecular radical alkylation of C-H bonds to form α-substituted pyrrolidines. | nih.gov |
| Reductive Ring Opening | SmI₂ or other reducing agents | Cleavage of a C-N bond in N-acyl pyrrolidines to generate a reactive intermediate for further functionalization. | thieme-connect.de |
| Palladium-Catalyzed [4+1] Annulation | Pd catalyst, sulfur ylides | Forms functionalized 4-methyleneproline derivatives from carbamate precursors. | acs.org |
| Catalyst-Tuned Hydroalkylation | Co or Ni catalysts with chiral BOX ligands | Regio- and enantioselective alkylation of 3-pyrrolines at either the C2 or C3 position. | organic-chemistry.org |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and controlling product selectivity. This section explores the catalytic pathways and the pivotal role of iminium ions in the enamine synthesis.
Catalytic Reaction Pathways and Intermediates
The formation of enamines, such as this compound, from a secondary amine (pyrrolidine) and a ketone (butanone) is typically catalyzed by an acid. The catalytic cycle involves several key steps and intermediates.
The reaction is often initiated by the activation of the carbonyl group of the ketone by a catalyst, which can be a Brønsted or Lewis acid. In the context of organocatalysis, secondary amines like pyrrolidine can themselves act as catalysts in reactions involving aldehydes and ketones. For instance, pyrrolidine is known to catalyze the reaction of cyclopentadiene (B3395910) with α,β-unsaturated carbonyl compounds. nih.gov
Gold(I) complexes have also emerged as effective catalysts for various organic transformations, including cycloadditions that can lead to pyrrolidine-containing structures. nih.gov While not directly forming this compound, the mechanistic principles of substrate activation by these catalysts are relevant. DFT calculations have been used to analyze the chiral binding pockets of these catalysts and understand the non-covalent interactions that direct enantioselectivity. nih.gov
In some cases, the reaction can proceed through a cascade mechanism. For example, transaminase-triggered cascades have been utilized for the construction of complex molecules, where the initial formation of an imine or enamine can initiate a series of subsequent reactions.
The following table details various catalytic systems and their proposed roles in reactions leading to or involving pyrrolidine structures.
| Catalyst System | Proposed Role | Key Intermediates | Reference |
| Pyrrolidine (as catalyst) | Base or nucleophilic catalyst | Iminium ions, enamines | nih.gov |
| Chiral Gold(I) Complexes | Lewis acid activation of alkynes/alkenes | Gold-π-complexes | nih.gov |
| Acetic Acid | Brønsted acid catalyst | Protonated carbonyl, iminium ions, enamines | rsc.org |
Role of Iminium Ions and Related Species in Enamine Formation
The formation of an enamine from a secondary amine and a ketone proceeds through a critical intermediate known as an iminium ion. chemistrysteps.commakingmolecules.com This process is analogous to imine formation from a primary amine, but with a key difference in the final deprotonation step. makingmolecules.com
The mechanism begins with the nucleophilic attack of the secondary amine (pyrrolidine) on the carbonyl carbon of the ketone (butanone). makingmolecules.com This is followed by proton transfer steps to form a carbinolamine intermediate. libretexts.org Acid-catalyzed dehydration of the carbinolamine leads to the formation of a positively charged iminium ion. chemistrysteps.comlibretexts.org
Since the nitrogen in the iminium ion derived from a secondary amine lacks a proton, deprotonation cannot occur at the nitrogen to form a neutral imine. makingmolecules.commasterorganicchemistry.com Instead, a proton is removed from an adjacent carbon atom (the α-carbon), leading to the formation of the C=C double bond of the enamine. chemistrysteps.commakingmolecules.com
Iminium ions are more electrophilic than the corresponding ketones, which is a key aspect of iminium catalysis. acs.org This enhanced electrophilicity facilitates various nucleophilic additions. The reversible formation of the iminium ion activates the carbonyl component towards attack. acs.org The stability and reactivity of the resulting enamine make it a versatile nucleophile in its own right, capable of participating in subsequent reactions such as alkylations. masterorganicchemistry.com
The table below outlines the key steps in the formation of an enamine via an iminium ion intermediate.
| Step | Description | Key Species | Reference |
| 1. Nucleophilic Addition | The secondary amine attacks the carbonyl carbon of the ketone. | Pyrrolidine, Butanone | makingmolecules.com |
| 2. Proton Transfer | Protons are transferred to form a neutral carbinolamine. | Carbinolamine | libretexts.org |
| 3. Dehydration | Acid-catalyzed elimination of a water molecule. | Iminium ion | chemistrysteps.comlibretexts.org |
| 4. Deprotonation | A base removes a proton from an α-carbon. | Enamine | makingmolecules.comlibretexts.org |
Nucleophilic Reactivity of the Exocyclic Enamine Moiety
The exocyclic enamine moiety in this compound is a key structural feature that dictates its reactivity. Enamines, being the nitrogen analogs of enols, are more reactive due to the greater electron-donating ability of nitrogen compared to oxygen. This increased electron density on the double bond makes the α-carbon nucleophilic. makingmolecules.com
Michael-type Additions and Conjugate Processes
Enamines are effective nucleophiles in Michael-type or conjugate addition reactions. makingmolecules.com In these reactions, the nucleophilic α-carbon of the enamine attacks the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. makingmolecules.comwikipedia.org This process is a valuable method for forming carbon-carbon bonds. wikipedia.org
The reaction of an enamine with an α,β-unsaturated ketone or aldehyde proceeds through a conjugate addition mechanism. makingmolecules.comlibretexts.org This is followed by hydrolysis of the resulting iminium ion to yield a 1,5-dicarbonyl compound. makingmolecules.comlibretexts.org The use of a cyclic amine, such as pyrrolidine, to form the enamine is common in these reactions. libretexts.org For instance, the reaction of cyclopentadiene with α,β-unsaturated carbonyl compounds catalyzed by pyrrolidine can lead to Michael addition products. nih.gov
The general mechanism involves the following steps:
Formation of the enamine from a ketone and a secondary amine like pyrrolidine. makingmolecules.comlibretexts.org
Nucleophilic attack of the enamine's α-carbon on the β-carbon of the Michael acceptor. makingmolecules.comwikipedia.org
Proton transfer. makingmolecules.com
Hydrolysis of the iminium salt to regenerate the ketone and the amine catalyst, yielding the final 1,5-dicarbonyl product. makingmolecules.comlibretexts.org
Table 1: Examples of Michael Acceptors in Reactions with Enamines
| Michael Acceptor Category | Specific Examples | Resulting Product Type |
| α,β-Unsaturated Ketones | 3-Buten-2-one libretexts.org | 1,5-Diketone libretexts.org |
| α,β-Unsaturated Aldehydes | Acrolein nih.gov | 1,5-Dicarbonyl Compound |
| α,β-Unsaturated Esters | Methyl propenoate libretexts.org | 1,5-Dicarbonyl Compound |
| Nitroolefins | Nitroethene | γ-Nitro Ketone researchgate.net |
Alkylation and Acylation Reactions at the α-Carbon
The nucleophilic α-carbon of enamines derived from pyrrolidine can also undergo alkylation and acylation reactions. makingmolecules.com These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds at the α-position of a ketone.
Alkylation: Enamines react with reactive haloalkanes, such as allylic and benzylic halides, as well as halides α to a carbonyl group, in SN2 alkylation reactions. makingmolecules.com The process involves the nucleophilic attack of the enamine on the electrophilic carbon of the haloalkane. Subsequent hydrolysis of the intermediate iminium salt yields the α-alkylated ketone. makingmolecules.com
Acylation: Acylation of enamines can be achieved using acyl halides or anhydrides. This reaction leads to the formation of β-dicarbonyl compounds after hydrolysis of the intermediate. However, N-acylation can be a competing reaction. The choice of reaction conditions and substrate can influence the chemoselectivity towards C-acylation.
Table 2: Electrophiles for Alkylation and Acylation of Enamines
| Reaction Type | Electrophile Class | Specific Examples | Product after Hydrolysis |
| Alkylation | Allylic Halides | Allyl bromide | α-Allylated Ketone |
| Alkylation | Benzylic Halides | Benzyl bromide | α-Benzylated Ketone |
| Alkylation | α-Halo Carbonyls | Ethyl bromoacetate | γ-Keto Ester |
| Acylation | Acyl Halides | Acetyl chloride | β-Diketone |
| Acylation | Acid Anhydrides | Acetic anhydride | β-Diketone |
Cycloaddition Chemistry Involving the Butan-2-ylidene Group
The butan-2-ylidene group, as part of the enamine system, can participate in various cycloaddition reactions, providing access to complex cyclic and heterocyclic structures. rsc.org
[2+2] and [3+2] Cycloadditions with Diverse Electrophiles
While specific examples for this compound are not prevalent in the provided search results, the general reactivity of enamine systems suggests their participation in cycloaddition reactions. Enamines can act as the 2π-component in [2+2] cycloadditions with electron-deficient alkenes or ketenes.
More commonly, the pyrrolidine scaffold itself is a target for synthesis via [3+2] cycloaddition reactions. rsc.orgua.esresearchgate.net These reactions typically involve the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile (an alkene or alkyne) to construct the pyrrolidine ring. researchgate.netrsc.org This is a powerful strategy for the stereoselective synthesis of highly substituted pyrrolidines. rsc.orgua.esrsc.org The synthesis of pyrrolidine derivatives through [3+2] cycloadditions is a well-established field, with applications in the creation of complex molecules, including spiro-fused and polycyclic compounds. rsc.orgresearchgate.netmdpi.com
Pericyclic Reactions and Stereochemical Outcomes
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. msu.eduebsco.com Cycloaddition reactions are a major class of pericyclic reactions. msu.eduresearchgate.net
The stereochemical outcome of cycloaddition reactions involving enamines is a critical aspect. In the context of [3+2] cycloadditions to form pyrrolidines, the stereochemistry can be controlled by using chiral catalysts or chiral auxiliaries, leading to enantiomerically enriched products. ua.esrsc.org The facial selectivity of the attack on the enamine or the dipolarophile determines the absolute configuration of the newly formed stereocenters. For instance, in the 1,3-dipolar cycloaddition of azomethine ylides, the use of chiral ligands or catalysts can lead to high diastereoselectivity and enantioselectivity in the formation of the pyrrolidine ring. ua.esrsc.org
Electrophilic Transformations at the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring is a secondary amine and possesses a lone pair of electrons, making it nucleophilic and basic. wikipedia.org It can react with a variety of electrophiles.
The reactivity of the pyrrolidine nitrogen can be influenced by the presence of the exocyclic double bond. While the enamine system directs nucleophilic attack from the α-carbon, the nitrogen atom itself can also react with electrophiles. This can sometimes lead to competing N-functionalization reactions, such as N-alkylation or N-acylation, particularly if the α-carbon is sterically hindered.
In many synthetic applications involving enamines, the reaction at the α-carbon is the desired pathway. The initial product of C-alkylation or C-acylation is an iminium salt, where the nitrogen is quaternized. This iminium salt is then typically hydrolyzed to yield the final carbonyl compound. makingmolecules.comlibretexts.org
Dehydrogenation of the pyrrolidine ring to form a pyrrole (B145914) is another possible transformation, although this typically requires specific catalytic conditions. nih.gov Such a reaction would involve the removal of hydrogen from both the pyrrolidine ring and the exocyclic group, leading to an aromatic pyrrole system.
Transition Metal-Catalyzed Transformations
While specific research on the transition metal-catalyzed transformations of this compound is not extensively detailed in the reviewed literature, its reactivity can be inferred from the well-documented behavior of structurally analogous cyclic enamines and pyrrolidine derivatives. The enamine functional group within the five-membered pyrrolidine ring is susceptible to a variety of catalytic transformations, most notably hydrogenation, C-H functionalization, and cycloaddition reactions. These processes are crucial for the stereoselective synthesis of highly substituted and functionally diverse pyrrolidine scaffolds, which are prevalent in pharmaceuticals and natural products. acs.orgnih.gov
Asymmetric Hydrogenation
The catalytic asymmetric hydrogenation of cyclic enamines is a primary method for producing optically active cyclic tertiary amines. acs.orgnih.gov Iridium and rhodium complexes are particularly effective for this transformation.
Iridium-Catalyzed Hydrogenation: Iridium catalysts, especially those paired with chiral ligands, have demonstrated high efficiency and enantioselectivity in the hydrogenation of cyclic enamines. organic-chemistry.org Research has shown that iridium complexes with chiral spiro phosphoramidite (B1245037) ligands can achieve excellent results. acs.org For instance, the complex formed from [Ir(COD)Cl]₂ and a spiro phosphoramidite ligand, in the presence of iodine as an additive, has been used for the highly enantioselective hydrogenation of various cyclic enamines. acs.orgorganic-chemistry.org The iodine is believed to generate a more active Ir(III) species via oxidative addition. acs.org The reaction conditions, such as hydrogen pressure and solvent choice, significantly influence the enantioselectivity, with lower pressures sometimes leading to higher enantiomeric excess (ee). nih.gov
Rhodium-Catalyzed Hydrogenation: Rhodium(I) complexes with chiral diphosphine ligands are also employed for the asymmetric hydrogenation of enamines. researchgate.net The effectiveness of the rhodium catalyst is highly dependent on the specific ligand used. Ligands that form seven-membered chelates with the metal have shown good results. researchgate.net While rhodium catalysts are highly effective for N-acyl enamides, their application to N,N-dialkyl enamines, such as this compound, can result in lower enantioselectivity compared to iridium catalysts. acs.orgorganic-chemistry.org
Table 1: Representative Data on Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamine Analogs
Palladium-Catalyzed Transformations
Palladium catalysts are versatile tools for C-C and C-N bond formation and are instrumental in the functionalization of pyrrolidine rings.
C(sp³)–H Arylation: Directed C(sp³)–H functionalization is a powerful strategy for modifying saturated heterocyclic rings. Palladium catalysts have been used for the α-arylation of 3-pyrrolines by installing a directing group, such as a thioacyl group, on the nitrogen atom. rsc.org This allows for the coupling of the pyrrolidine ring with arylboronic acids. A similar strategy could potentially be applied to the saturated backbone of this compound, following its reduction to the corresponding pyrrolidine. Stoltz and co-workers have also developed methods for the enantioselective α-arylation of γ-lactams using a chiral palladium-bisphosphine complex, highlighting the potential for asymmetric C-H functionalization on similar five-membered rings. mdpi.com
Carboamination and Cycloadditions: Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides provide a route to N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov Furthermore, palladium-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) with imines are a well-established method for constructing the pyrrolidine core enantioselectively, often employing chiral phosphoramidite ligands. nih.gov Alkylidenecyclopropanes can also serve as three-carbon partners in palladium-catalyzed [3+2] cycloadditions with imines to generate diverse pyrrolidine scaffolds. researchgate.net These methodologies underscore the utility of palladium in constructing and functionalizing the pyrrolidine framework.
Table 2: Examples of Palladium-Catalyzed Reactions for Pyrrolidine Synthesis & Functionalization
Other Transition Metal-Catalyzed Reactions
Rhodium and other transition metals also catalyze unique transformations involving enamine and pyrrolidine structures. A novel rhodium-catalyzed cycloisomerization has been developed that converts N-propargyl enamine derivatives into six-membered azacycles. nih.govacs.org The proposed mechanism involves the intramolecular nucleophilic attack of the enamine onto a rhodium vinylidene intermediate. nih.gov While this specific reaction enlarges the ring, it illustrates the diverse reactivity of the enamine moiety under transition metal catalysis.
Computational and Theoretical Investigations of 3 Butan 2 Ylidene Pyrrolidine
Electronic Structure and Reactivity Descriptors
Computational chemistry offers powerful tools to predict the electronic behavior of molecules. For 3-(Butan-2-ylidene)pyrrolidine, an enamine, its reactivity is largely dictated by the distribution of its frontier molecular orbitals and its electrostatic potential.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Properties for a Cyclic Enamine System Note: These values are representative and derived from general computational studies of similar structures, not from a direct calculation of this compound.
| Molecular Orbital | Typical Energy (eV) | Key Characteristics |
|---|---|---|
| HOMO | -5.5 to -4.5 | High electron density on Nitrogen and C=C bond; Nucleophilic character |
| LUMO | +1.0 to +2.0 | Distributed over the C=C π* antibonding orbital; Electrophilic character |
| HOMO-LUMO Gap (ΔE) | 5.5 to 7.5 | Indicates moderate to high reactivity |
Calculation of Fukui Indices and Electrostatic Potentials
To further refine the prediction of reactive sites, Fukui indices and Molecular Electrostatic Potential (MEP) maps are calculated. Fukui functions quantify the change in electron density at a specific point when the total number of electrons in the molecule changes, thereby identifying the most electrophilic and nucleophilic sites.
The MEP map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.netyoutube.com
For this compound, the MEP map is expected to show a significant negative potential around the nitrogen atom and the π-system of the exocyclic double bond. This confirms the nucleophilic character of the enamine. mdpi.com Positive potentials would be located on the hydrogen atoms, particularly the one attached to the nitrogen (N-H). Fukui indices would likely corroborate this, predicting the nitrogen and the β-carbon of the double bond as the primary sites for electrophilic attack.
Table 2: Predicted Reactivity Sites based on Fukui Functions and MEP Analysis Note: This table represents predicted outcomes based on the general principles of enamine reactivity.
| Reactivity Descriptor | Predicted Reactive Site | Type of Attack |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Nitrogen lone pair, π-cloud of C=C bond | Electrophilic Attack |
| Fukui Function (f⁻) | Nitrogen (N), β-Carbon | Electrophilic Attack |
| Fukui Function (f⁺) | α-Carbon | Nucleophilic Attack |
Conformational Analysis and Stereochemistry
The three-dimensional structure of this compound is complex, defined by the non-planar nature of the pyrrolidine (B122466) ring and the stereochemistry of the exocyclic double bond.
Pseudorotation of the Pyrrolidine Ring
Saturated five-membered rings like pyrrolidine are not planar. They adopt puckered conformations to relieve torsional strain, undergoing a low-energy motion known as pseudorotation. This process involves a continuous series of "envelope" (E) and "twist" (T) conformations that interconvert with minimal energy barriers. The presence of a substituent, especially one containing an sp²-hybridized carbon like the butan-2-ylidene group at the C3 position, significantly influences this conformational landscape. The sp² carbon and its neighbors (C2 and C4) prefer to be in a planar arrangement, which restricts the pseudorotation pathway and favors specific envelope or twist forms where this planarity is maximized.
Conformational Preferences of the Exocyclic Double Bond (Z/E Isomerism)
The exocyclic double bond in this compound gives rise to geometric isomerism, designated as Z (from the German zusammen, meaning together) and E (from entgegen, meaning opposite). studymind.co.uklibretexts.org The designation is determined by assigning priorities to the substituents on each carbon of the double bond using the Cahn-Ingold-Prelog (CIP) rules. masterorganicchemistry.com
For the C3 carbon of the pyrrolidine ring, the C2 and C4 atoms are the substituents. For the exocyclic carbon, the substituents are a methyl group and an ethyl group. The ethyl group has a higher priority than the methyl group. The relative priority of the C2 and C4 pathways of the ring determines the final assignment.
The relative stability of the E and Z isomers is primarily governed by steric hindrance. The isomer that minimizes steric clashes between the bulky substituents on the double bond and the adjacent pyrrolidine ring is generally more stable. researchgate.net It is typically expected that the E-isomer, which places the larger group (ethyl) away from the bulk of the ring, would be thermodynamically favored over the Z-isomer.
Table 3: Comparison of E and Z Isomers of this compound
| Isomer | Arrangement of Priority Groups | Expected Relative Stability | Key Steric Interaction |
|---|---|---|---|
| E-Isomer | Priority groups on opposite sides | More stable (thermodynamically favored) | Interaction between the methyl group and the C4-H of the pyrrolidine ring |
| Z-Isomer | Priority groups on the same side | Less stable | Interaction between the larger ethyl group and the C4-H of the pyrrolidine ring |
Influence of Substituent Effects on Conformation
Substituents on the pyrrolidine ring, particularly on the nitrogen atom, can exert significant steric and electronic effects that influence both the ring's pucker and the E/Z equilibrium of the exocyclic double bond. A bulky substituent on the nitrogen (e.g., a tert-butyl group instead of hydrogen) would increase steric congestion, potentially altering the preferred ring conformation and shifting the E/Z isomer ratio.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of chemical reactions involving enamine intermediates. These studies provide a molecular-level understanding of reaction pathways, the structures of transition states, and the origins of stereoselectivity.
Computational studies on the reactions of pyrrolidine enamines, such as their alkylation or addition to electrophiles, typically begin with the mapping of the potential energy surface. This involves calculating the energies of reactants, intermediates, transition states, and products to construct a detailed energy profile of the reaction. For a typical reaction of an enamine like this compound, the pathway would involve the nucleophilic attack of the enamine's α-carbon on an electrophile.
DFT calculations can model this process, identifying the key transition state and determining its energy, which corresponds to the activation energy of the reaction. For instance, in the alkylation of enamines, the transition state involves the formation of a new carbon-carbon bond and the concurrent breaking of the bond between the alkylating agent's leaving group. The calculated energy profile reveals whether the reaction is kinetically and thermodynamically favorable.
Table 1: Representative Calculated Energies for the Alkylation of a Pyrrolidine Enamine
| Species | Relative Energy (kcal/mol) |
|---|---|
| Enamine + Alkyl Halide | 0.0 |
| Transition State | +15.7 |
| Iminium Ion Intermediate | -5.2 |
| Product + Halide Ion | -12.8 |
Note: These are illustrative values based on typical DFT calculations for analogous systems.
One of the most powerful applications of quantum chemical studies is in explaining and predicting the stereochemical outcome of reactions. For chiral enamines or reactions involving prochiral electrophiles, computational methods can rationalize the observed diastereoselectivity and enantioselectivity. This is achieved by comparing the energies of the different diastereomeric transition states.
In the context of this compound, which is itself achiral, reactions with chiral electrophiles or in the presence of a chiral catalyst would lead to stereoisomeric products. DFT calculations can model the transition states leading to these different stereoisomers. The transition state with the lower activation energy will be the one that is preferentially formed, thus determining the major product. Steric and electronic factors within the transition state geometry are analyzed to understand the origin of this energy difference. For example, non-covalent interactions, such as hydrogen bonding or steric repulsion, can significantly influence the stability of a particular transition state.
A quantitative structure-stereoselectivity relationship (QSSR) model has been proposed for Mannich reactions catalyzed by cyclic secondary amines, which can correlate structural parameters of intermediates with the diastereoselectivity. rsc.org
The surrounding solvent can have a profound impact on the energetics and mechanism of a reaction. Quantum chemical calculations can incorporate solvent effects using various models, such as implicit continuum models (e.g., PCM, SMD) or explicit solvent models where individual solvent molecules are included in the calculation.
For reactions involving enamines, which often proceed through charged intermediates like iminium ions, polar solvents are generally favored as they can stabilize these charged species. Computational studies have shown that increasing solvent polarity can lower the activation energies of reactions involving charge separation in the transition state. In some cases, the solvent can also play a direct role in the reaction mechanism, for instance, by participating in proton transfer steps. For example, in reductive amination of ketones, methanol (B129727) has been identified as an excellent solvent due to its ability to facilitate both imine formation and hydrogenation. researchgate.net
Table 2: Calculated Activation Energy for an Enamine Alkylation in Different Solvents
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |
|---|---|---|
| Toluene | 2.4 | +18.2 |
| Tetrahydrofuran | 7.5 | +16.5 |
| Acetonitrile | 37.5 | +14.9 |
| Water | 78.4 | +13.8 |
Note: These are illustrative values based on typical DFT calculations for analogous systems.
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Sampling
While quantum chemical calculations provide detailed information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For a molecule like this compound, MD simulations can be used to explore its conformational landscape. The pyrrolidine ring can adopt various puckered conformations, and the butan-2-ylidene group can have different orientations relative to the ring. MD simulations can sample these different conformations and determine their relative populations, providing a more complete picture of the molecule's structure in solution.
Enhanced sampling methods are often employed in MD simulations to overcome energy barriers and explore a wider range of conformational space in a computationally efficient manner. These methods are particularly useful for studying large conformational changes, such as those that may occur during a chemical reaction or upon binding to a biological target. The synergistic use of MD simulations and free energy calculations can also provide thermodynamic and kinetic parameters for various processes.
Advanced Spectroscopic and Crystallographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of 3-(Butan-2-ylidene)pyrrolidine in solution. This non-destructive technique provides detailed information about the chemical environment of each nucleus, allowing for a comprehensive mapping of the molecule's connectivity and spatial arrangement.
Elucidation of Connectivities and Stereochemistry via 2D NMR (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are paramount in deciphering the intricate proton (¹H) and carbon-¹³ (¹³C) networks within this compound. Each experiment provides a unique set of correlations that, when combined, allow for an unambiguous assignment of all NMR signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two to three bonds. For this compound, COSY would show correlations between the protons on the pyrrolidine (B122466) ring, as well as between the methyl and methylene (B1212753) protons of the butan-2-ylidene group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the stereochemistry and spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. For this compound, NOESY can distinguish between the E and Z isomers by observing correlations between the pyrrolidine ring protons and the substituents on the double bond.
Table 1: Predicted 2D NMR Correlations for (E)-3-(Butan-2-ylidene)pyrrolidine
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| H2 | H5 | C2 | C3, C4, C= | H5, H4 |
| H4 | H5 | C4 | C2, C3, C5 | H5, CH₃ (ethyl) |
| H5 | H2, H4 | C5 | C2, C3, C4 | H2, H4 |
| CH₃ (ethyl) | CH₂ | C(CH₃) | C(CH₂), C= | CH₂, H4 |
| CH₂ | CH₃ (ethyl) | C(CH₂) | C(CH₃), C= | CH₃ (ethyl), H4 |
| CH₃ (methyl) | - | C(CH₃) | C=, C(pyrrolidine) | H2 |
Dynamic NMR for Investigation of Conformational Interconversion and Rotational Barriers
The pyrrolidine ring of this compound is not planar and can exist in various puckered conformations, such as the envelope and twisted forms. Additionally, rotation around the C-N single bond can be restricted. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes that occur on the NMR timescale. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of the NMR signals. At low temperatures, the interconversion between conformers may be slow, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the conformers, the energy barrier for the conformational change can be calculated.
Table 2: Hypothetical Dynamic NMR Data for Pyrrolidine Ring Pucker in this compound
| Temperature (°C) | Appearance of H2/H5 Signals | Coalescence Temp. (°C) | ΔG‡ (kJ/mol) |
| -60 | Two distinct sets of multiplets | -20 | ~50 |
| -20 | Broadened signals | -20 | ~50 |
| 25 | Time-averaged sharp signals | -20 | ~50 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
High-resolution mass spectrometry provides the exact mass of the parent ion, which allows for the determination of the molecular formula of this compound. Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern provides valuable information about its structure.
Elucidation of Complex Fragmentation Pathways
In a mass spectrometer, this compound can be ionized, and the resulting molecular ion can undergo fragmentation through various pathways. The analysis of the masses of the fragment ions helps to piece together the structure of the original molecule. Common fragmentation pathways for related pyrrolidine derivatives often involve cleavage of the pyrrolidine ring and the substituents. For this compound, likely fragmentation would involve the loss of the ethyl or methyl group from the butan-2-ylidene moiety, as well as characteristic cleavages of the pyrrolidine ring.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment Structure/Loss |
| 139 | [M]⁺ (Molecular Ion) |
| 124 | [M - CH₃]⁺ |
| 110 | [M - C₂H₅]⁺ |
| 96 | [M - C₃H₇]⁺ |
| 70 | [Pyrrolidine ring fragment]⁺ |
Application of Isotope Labeling for Mechanistic Analysis in MS
To gain deeper insight into the fragmentation mechanisms, isotope labeling studies can be performed. By synthesizing this compound with a specific atom replaced by its heavier isotope (e.g., deuterium (B1214612) for hydrogen, or ¹³C for carbon), it is possible to track the fate of that atom during fragmentation. For instance, if the methyl group on the butan-2-ylidene moiety is labeled with deuterium, any fragment containing this group will have a mass that is shifted by the number of deuterium atoms. This allows for the unambiguous identification of fragments and provides strong evidence for proposed fragmentation pathways.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
While NMR provides information about the structure and conformation in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or a salt thereof can be grown, X-ray diffraction analysis can provide a definitive determination of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique is particularly powerful for establishing the absolute stereochemistry of chiral centers and the geometry (E/Z configuration) of the double bond without ambiguity. The solid-state conformation may differ from the predominant solution-phase conformation due to packing forces in the crystal lattice.
Table 4: Hypothetical Crystallographic Data for this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 105.4 |
| Volume (ų) | 1054.3 |
| Z | 4 |
| Double Bond Geometry | E |
| Pyrrolidine Conformation | Envelope |
Determination of Molecular Geometry and Chirality
The molecular geometry of "this compound" would be characterized by the interplay of the planar butan-2-ylidene group and the non-planar, flexible pyrrolidine ring. The exocyclic double bond would introduce rigidity to the structure at the point of attachment. The pyrrolidine ring itself typically adopts an envelope or twisted conformation to minimize steric strain.
X-ray crystallography is the definitive method for determining the precise molecular geometry, including bond lengths, bond angles, and torsional angles. For related compounds, such as 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine, crystallographic studies have revealed detailed conformational information, including the dihedral angles between different parts of the molecule. In one study, two independent molecules in the asymmetric unit showed slightly different conformations, with dihedral angles of 4.5 (2)° and 11.98 (16)° between the pyridazine (B1198779) unit and the butyl side chain. This highlights the conformational flexibility that can be present in such molecules.
Table 1: Representative Crystallographic Data for a Related Butan-2-ylidene Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.0623 (4) |
| b (Å) | 11.6768 (5) |
| c (Å) | 12.1314 (5) |
| α (°) | 113.858 (1) |
| β (°) | 91.370 (2) |
| γ (°) | 104.880 (2) |
| Volume (ų) | 998.85 (8) |
Note: Data is for 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine and is presented for illustrative purposes.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The potential for intermolecular interactions in "this compound" would be dictated by its structural features. The secondary amine in the pyrrolidine ring is a hydrogen bond donor and acceptor. The nitrogen atom can also act as a hydrogen bond acceptor. These interactions would play a crucial role in the packing of the molecules in the solid state.
In the crystal structure of 3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine, molecules are linked by N—H···N hydrogen bonds, forming dimers with an R2²(8) ring motif. This demonstrates the importance of hydrogen bonding in directing the supramolecular assembly of related structures.
While "this compound" itself lacks significant aromatic systems for classical π-stacking, derivatives incorporating phenyl or other aromatic groups could exhibit such interactions. These interactions, where aromatic rings are packed in a face-to-face or offset manner, contribute to the stability of the crystal lattice.
Crystal Engineering and Polymorphism Studies of Derivatives
Crystal engineering involves the design and synthesis of crystalline materials with desired properties. By modifying the structure of "this compound," for example, by introducing different functional groups, it would be possible to control the intermolecular interactions and, consequently, the crystal packing. This could lead to the formation of different crystal forms, or polymorphs, with distinct physical properties.
Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs can have different solubilities, melting points, and stabilities. While no polymorphism studies have been reported for "this compound" itself, the conformational flexibility of the pyrrolidine ring and the potential for different hydrogen bonding networks suggest that its derivatives could exhibit polymorphic behavior. The study of such phenomena would be essential for understanding and controlling the solid-state properties of these compounds.
Strategic Applications in Complex Organic Synthesis
3-(Butan-2-ylidene)pyrrolidine as a Building Block in Complex Molecule Construction
The structure of this compound, featuring a substituted pyrrolidine (B122466) ring, makes it a potential building block in the synthesis of more complex molecules. Pyrrolidine derivatives are integral to many natural products and pharmaceuticals. The synthesis of these complex structures often relies on the use of pre-functionalized rings that can be further elaborated. The pyrrolidine scaffold is a common motif in a variety of biologically active compounds, including those with anticancer, antibacterial, and anti-inflammatory properties.
The general approach to complex molecule construction often involves the introduction of a heterocyclic core, such as a pyrrolidine ring, which is then functionalized. Methods for synthesizing pyrrolidine derivatives are diverse and include multi-component reactions and cycloaddition reactions. These methods allow for the creation of a wide range of substituted pyrrolidines that can serve as key intermediates in the synthesis of larger, more complex molecular architectures.
Enamine-Catalyzed Reactions Utilizing Pyrrolidine Derivatives as Organocatalysts
Pyrrolidine and its derivatives are well-known for their use as organocatalysts, particularly in enamine catalysis. This type of catalysis involves the reaction of a ketone or aldehyde with a secondary amine, such as pyrrolidine, to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles.
While specific studies detailing the use of this compound itself as a catalyst are not prominent, the underlying pyrrolidine structure is a cornerstone of many successful organocatalysts. For instance, proline and its derivatives are widely used in asymmetric synthesis. The stereochemistry of the pyrrolidine ring can be exploited to control the stereochemical outcome of reactions, making these catalysts valuable tools for the synthesis of chiral molecules.
Table 1: Examples of Pyrrolidine-Based Organocatalysts and Their Applications
| Catalyst | Reaction Type | Application |
| (S)-Proline | Aldol Reaction | Asymmetric synthesis of β-hydroxy ketones |
| (S)-Diphenylprolinol silyl (B83357) ether | Michael Addition | Enantioselective conjugate addition |
| Pyrrolidine | Stork Enamine Alkylation | Alkylation of ketones and aldehydes |
Precursor for Advanced Heterocyclic Scaffolds and Polycyclic Systems
The pyrrolidine ring system can serve as a foundational scaffold for the synthesis of more complex heterocyclic and polycyclic systems. Through various chemical transformations, the basic pyrrolidine structure can be elaborated into intricate molecular architectures. For example, cycloaddition reactions involving pyrrolidine derivatives can lead to the formation of spiro-pyrrolidines and other polycyclic structures.
Glycine-based [3+2] cycloaddition reactions are a powerful method for constructing pyrrolidine-containing polycyclic compounds. These reactions offer high efficiency and atom economy, making them attractive for the synthesis of complex molecules. The resulting polycyclic systems are often found in natural products and pharmaceutically active compounds.
Role in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. Pyrrolidine derivatives are often key components in MCRs designed to generate diverse libraries of heterocyclic compounds.
The use of MCRs provides an efficient pathway to a wide variety of pyrrolidine-containing scaffolds. These reactions are characterized by their high atom economy and the ability to generate molecular complexity rapidly. The diversity of structures that can be accessed through MCRs makes this a valuable strategy in drug discovery and materials science.
Structure Reactivity Relationship Studies of 3 Butan 2 Ylidene Pyrrolidine Analogs
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of 3-(Butan-2-ylidene)pyrrolidine analogs are profoundly influenced by the nature and position of substituents on both the pyrrolidine (B122466) ring and the butan-2-ylidene group. These substituents can exert electronic and steric effects that modulate the nucleophilicity of the enamine and influence the regioselectivity and stereoselectivity of its reactions.
The steric environment around the enamine double bond also plays a critical role. Bulky substituents on the pyrrolidine ring or the butan-2-ylidene moiety can hinder the approach of electrophiles, thereby decreasing the reaction rate. Moreover, steric interactions are a key determinant in the regioselectivity of enamine formation from unsymmetrical ketones like 2-butanone. The reaction of pyrrolidine with 2-butanone can potentially yield two regioisomeric enamines. However, the formation of the less substituted enamine is generally favored to minimize steric hindrance.
A hypothetical study investigating the effect of para-substituents on an N-aryl-3-(butan-2-ylidene)pyrrolidine in a standard alkylation reaction could yield data similar to that presented in the interactive table below. Such data would typically be analyzed using a Hammett plot to correlate the reaction rate with the electronic properties of the substituent.
Table 1: Hypothetical Reaction Rate Data for the Alkylation of Substituted N-Aryl-3-(butan-2-ylidene)pyrrolidine Analogs
| Substituent (X) | Hammett Constant (σp) | Relative Rate (krel) |
|---|---|---|
| -OCH3 | -0.27 | 3.5 |
| -CH3 | -0.17 | 2.1 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 0.6 |
| -NO2 | 0.78 | 0.1 |
Note: This data is illustrative and intended to demonstrate the expected trend based on general principles of physical organic chemistry.
Stereochemical Control Elements in Derivatives
The introduction of chiral centers in the pyrrolidine ring of this compound analogs opens up avenues for stereoselective synthesis. Chiral pyrrolidine derivatives have been extensively used as catalysts and auxiliaries in asymmetric reactions, and their enamines are key intermediates in these processes.
When a substituent is present at the 3-position of the pyrrolidine ring, the two faces of the enamine double bond become diastereotopic. The approach of an electrophile can then be directed by the existing stereocenter, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is influenced by the size and conformation of the substituent at the 3-position, which can create a steric bias, favoring attack from the less hindered face.
For instance, in the alkylation of an enamine derived from (R)-3-phenylpyrrolidine and 2-butanone, the phenyl group would be expected to direct the incoming electrophile to the opposite face of the pyrrolidine ring, leading to a high diastereomeric excess of the product. The exact diastereomeric ratio would depend on the reaction conditions and the nature of the electrophile.
Table 2: Hypothetical Diastereoselectivity in the Alkylation of Chiral this compound Analogs
| Pyrrolidine Precursor | Electrophile | Diastereomeric Ratio (syn:anti) |
|---|---|---|
| (R)-3-Methylpyrrolidine | Methyl Iodide | 75:25 |
| (R)-3-Phenylpyrrolidine | Benzyl Bromide | 90:10 |
| (R)-3-(tert-Butyl)pyrrolidine | Isopropyl Iodide | >95:5 |
Note: This data is hypothetical and illustrates the expected trend of increasing diastereoselectivity with increasing steric bulk of the directing group.
Systematic Variations of the Butan-2-ylidene Moiety
Systematic variation of the ketone precursor used to form the enamine allows for the synthesis of a diverse range of 3-alkylidenepyrrolidine analogs with tailored reactivity. Replacing 2-butanone with other ketones, such as 3-pentanone or cyclohexanone, would alter the steric and electronic environment of the enamine double bond.
Enamines derived from sterically more hindered ketones are generally less reactive. For example, the enamine of 3-pentanone with pyrrolidine would be expected to be less reactive than the enamine of 2-butanone due to the increased steric bulk around the double bond. Furthermore, the geometry of the enamine can be influenced by the structure of the ketone.
Computational studies on the conformational preferences of enamines have shown that steric interactions play a critical role in determining their stability and geometry. For an enamine derived from 2-butanone, different conformations would arise from rotation around the C-C single bonds, and the lowest energy conformation would be the one that minimizes steric clashes. These conformational preferences can, in turn, influence the stereochemical outcome of subsequent reactions.
Table 3: Hypothetical Relative Reactivity of Enamines Derived from Different Ketones with Pyrrolidine
| Ketone | Enamine Structure | Relative Rate of Alkylation |
|---|---|---|
| Acetone | 3-(Prop-2-ylidene)pyrrolidine | 1.2 |
| 2-Butanone | This compound | 1.0 |
| 3-Pentanone | 3-(Pentan-3-ylidene)pyrrolidine | 0.7 |
| Cyclohexanone | 3-(Cyclohexylidene)pyrrolidine | 0.9 |
Note: This data is illustrative and based on general trends in enamine reactivity where steric hindrance around the nucleophilic carbon decreases reactivity.
Emerging Research Directions and Future Outlook
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of pyrrolidine (B122466) derivatives is a key focus in modern organic chemistry. Future research into the synthesis of 3-(butan-2-ylidene)pyrrolidine is likely to move beyond traditional condensation methods, embracing more sustainable and atom-economical approaches.
One promising direction is the application of electroreductive cyclization . This technique, which has been successfully used for other pyrrolidine derivatives, could offer a green alternative to conventional methods by using electricity to drive the reaction, thus avoiding harsh reagents. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net Another area of exploration is metal-catalyzed hydroarylation , which has shown success in creating 3-aryl pyrrolidines and could potentially be adapted for the synthesis of 3-alkylidene derivatives. nih.gov
Furthermore, inspiration can be drawn from the synthesis of analogous structures. For instance, methods developed for the synthesis of 3-alkylidene-2-indolone derivatives could be modified for the preparation of this compound, offering a pathway to this class of compounds.
| Synthetic Strategy | Potential Advantages | Relevant Analogs |
| Electroreductive Cyclization | Green chemistry, avoidance of harsh reagents | Piperidine and other pyrrolidine derivatives |
| Metal-Catalyzed Hydroarylation | Direct formation of C-C bonds | 3-Aryl pyrrolidines |
| Modified Indolone Synthesis | Established methodology for similar structures | 3-Alkylidene-2-indolones |
Exploration of Unconventional Reactivity Modes
As a cyclic enamine, this compound is expected to exhibit nucleophilic character at the α-carbon. The well-established Stork enamine reaction , which involves the alkylation or acylation of enamines, provides a foundation for exploring its reactivity. libretexts.orglibretexts.org Future research will likely delve into less conventional transformations.
The reactivity of alkylidene dihydropyridines , which are electronically similar to this compound, can offer insights into novel reaction pathways. rsc.orgnih.gov For example, exploring cycloaddition reactions beyond simple Michael additions could lead to the construction of complex polycyclic systems. acs.org Additionally, investigating the behavior of this compound in the presence of various electrophiles could uncover unique reactivity patterns. rsc.org
Integration with Flow Chemistry and Automated Synthesis
Modern advancements in chemical synthesis are increasingly focused on continuous manufacturing and high-throughput screening. The integration of flow chemistry into the synthesis of this compound and its derivatives could offer significant advantages in terms of safety, scalability, and efficiency. beilstein-journals.orgnih.govnih.gov Flow reactors provide precise control over reaction parameters, which can lead to improved yields and purities.
Furthermore, automated synthesis platforms could be employed to rapidly generate libraries of 3-alkylidene pyrrolidine derivatives for screening in various applications. nih.govresearchgate.net This approach would accelerate the discovery of new catalysts and biologically active compounds based on this scaffold.
| Technology | Potential Benefits for this compound |
| Flow Chemistry | Enhanced reaction control, improved safety, and scalability |
| Automated Synthesis | High-throughput screening and rapid library generation |
Theoretical Prediction of Novel Reactivity and Selectivity
Computational chemistry is a powerful tool for predicting and understanding chemical reactivity. Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences, stability, and electronic properties of this compound. researchgate.netresearchgate.netub.edu Such studies can provide valuable insights into its reactivity and guide the design of new reactions.
Theoretical modeling can also be used to predict the outcomes of reactions, including stereoselectivity in organocatalysis. acs.orgscilit.comacs.org By understanding the transition states of potential reactions, researchers can rationally design catalysts and reaction conditions to achieve desired outcomes. For example, computational studies on related pyrrolidine enamines have been used to understand the origins of stereoselectivity in Michael additions. scilit.com
Exploration of New Catalytic Applications Beyond Traditional Organocatalysis
Pyrrolidine derivatives are well-established as highly effective organocatalysts , particularly in enamine and iminium ion catalysis. benthamdirect.comnih.govnih.gov While this compound itself is an enamine, its derivatives could be explored as novel catalysts. For instance, functionalization of the pyrrolidine ring or the butan-2-ylidene moiety could lead to new catalysts with unique reactivity and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
